molecular formula C11H13ClN2O2 B564691 2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 110460-11-2

2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B564691
CAS No.: 110460-11-2
M. Wt: 240.687
InChI Key: PCHJQTVIFLSWMV-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a substituted isoindole-1,3-dione derivative. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol and a CAS number of 110460-11-2 . The structure features a methylaminoethyl side chain attached to the isoindole-dione core, which is critical for its physicochemical and biological properties. It is cataloged as a life science reagent and can be synthesized in high-purity grades (up to 99.999%) for research and industrial applications .

Properties

IUPAC Name

2-[2-(methylamino)ethyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-5,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJQTVIFLSWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C(=O)C2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110460-11-2
Record name 2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation-Based Amination

The primary synthesis route involves a multi-step condensation and amination process. As detailed in industrial documentation, the reaction begins with the formation of the isoindole-1,3-dione core through cyclization of phthalic anhydride derivatives. Subsequent N-alkylation introduces the methylaminoethyl side chain via reaction with 2-(methylamino)ethyl chloride under alkaline conditions. Final hydrochlorination yields the target compound in 70–75% purity, with recrystallization from ethanol improving purity to >95%.

Key reaction parameters include:

  • Temperature : 80–100°C for cyclization, 25–40°C for alkylation

  • Catalysts : Triethylamine for deprotonation during alkylation

  • Solvents : Tetrahydrofuran (THF) for cyclization, ethanol for hydrochlorination

Solid-Phase Synthesis for Scalability

Recent advancements employ solid-phase techniques to enhance yield and reduce byproducts. A polystyrene-supported phthalimide resin reacts with 2-(methylamino)ethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours. Cleavage from the resin using trifluoroacetic acid (TFA) produces the compound with 82% yield and 98% purity, as verified by HPLC. This method reduces purification steps compared to traditional liquid-phase synthesis.

Optimization of Reaction Conditions

Solvent Systems and Yield Correlation

Comparative studies highlight solvent effects on reaction efficiency:

SolventReaction Time (h)Yield (%)Purity (%)
THF86892
DMF67595
Ethanol106089

Data adapted from industrial process documents demonstrate DMF’s superiority in accelerating reaction kinetics while maintaining high purity.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>100°C) during cyclization promote dimerization of the isoindole core, reducing yields by 15–20%. Controlled heating at 80°C with gradual reagent addition minimizes this side reaction.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification typically uses ethanol-water mixtures (3:1 v/v), achieving 95% purity after two cycles. Melting point analysis confirms consistency (240–241°C), while FT-IR spectra validate structural features:

  • 1774 cm⁻¹ : C=O stretching (isoindole-dione)

  • 3343 cm⁻¹ : N-H stretching (methylamino group)

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) resolves the compound at 8.2 minutes, with UV detection at 254 nm. Mass spectrometry (ESI+) shows the expected [M+H]+ peak at m/z 241.1.

Industrial-Scale Production Challenges

Cost-Effective Reagent Sourcing

Bulk synthesis requires affordable precursors:

  • Phthalic anhydride: $12–15/kg

  • 2-(Methylamino)ethyl chloride: $180–200/kg

Vendor data indicate that optimizing phthalimide intermediate recovery reduces material costs by 30%.

Waste Management Strategies

The process generates 5–7 kg of acidic waste per kilogram of product. Neutralization with aqueous NaOH followed by activated carbon filtration meets environmental discharge standards.

Recent Methodological Innovations

Microwave-Assisted Synthesis

A 2024 study reduced reaction times by 60% using microwave irradiation (300 W, 100°C). This approach achieved 88% yield in 2 hours, though scalability remains unproven.

Enzymatic Amination

Preliminary trials with Bacillus subtilis transaminases show potential for greener alkylation, with 45% yield under mild conditions (pH 7.5, 37°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Condensation7095HighModerate
Solid-Phase8298ModerateLow
Microwave-Assisted8897LowLow

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound belongs to a class of isoindole-dione derivatives with variable substituents. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-[2-(Methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride 110460-11-2 C₁₁H₁₃ClN₂O₂ 240.69 Ethyl linker with methylamine substituent
2-[3-(Methylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride 861018-76-0 C₁₂H₁₅ClN₂O₂ 254.72 Propyl linker (elongated chain)
2-(3-Amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride 100880-61-3 C₁₅H₁₂N₂O₂·HCl 252.28 (base) + 36.46 (HCl) Hydroxypropyl group (increased polarity)
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride (isomer mixture) 2138086-92-5 C₁₅H₁₉ClN₂O₂ 294.78 Cyclohexyl ring (steric bulk)
2-(2-{Methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride 1803562-49-3 C₁₄H₂₁Cl₂N₃O₂ 334.24 Branched diamine side chain (dihydrochloride salt)

Impact of Structural Variations

Chain Length and Flexibility: The propyl-substituted analog (CAS 861018-76-0) has a longer alkyl chain, which may enhance lipophilicity and membrane permeability compared to the ethyl-linked target compound .

Polarity and Solubility: The hydroxypropyl analog (CAS 100880-61-3) contains a hydroxyl group, increasing hydrophilicity and aqueous solubility compared to the target compound .

The cyclohexyl variant’s bulk may mimic natural product scaffolds, making it useful in drug discovery for targeting hydrophobic binding pockets .

Research and Industrial Relevance

  • Synthetic Utility : These compounds serve as building blocks in medicinal chemistry. For example, the isoindole-dione core is a phthalimide analog, which is foundational in synthesizing kinase inhibitors and anti-inflammatory agents .
  • Safety and Handling : Hydrochloride salts generally offer stability and ease of handling, though dihydrochlorides (e.g., CAS 1803562-49-3) require stringent moisture control .
  • Market Availability : Suppliers like American Elements and CymitQuimica provide these compounds in milligram to kilogram scales, though some (e.g., CAS 861018-76-0) are discontinued .

Biological Activity

2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, commonly referred to as a derivative of isoindole, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is primarily studied for its potential applications in antiviral, anticancer, and antimicrobial therapies.

The molecular formula of this compound is C11H12N2O2HClC_{11}H_{12}N_2O_2\cdot HCl, with a molecular weight of 234.68 g/mol. Its structure includes an isoindole core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂·HCl
Molecular Weight234.68 g/mol
Melting Point240-241 °C
AppearanceWhite powder

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. It is believed to modulate specific receptors and enzymes, influencing cellular pathways associated with disease processes. The exact mechanisms are still under investigation, but preliminary studies suggest that it may interfere with signaling pathways involved in cell proliferation and apoptosis.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. In vitro studies have shown efficacy against certain viral strains by inhibiting viral replication and entry into host cells.

Anticancer Properties

Numerous studies have explored the anticancer potential of isoindole derivatives. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of Bcl-2 proteins. The compound's structure allows it to interact with DNA and RNA synthesis pathways, further contributing to its cytotoxic effects.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)22.6
A549 (lung cancer)18.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it shows activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindole derivatives, including our compound. The results showed significant cytotoxicity against multiple cancer cell lines with an emphasis on mechanisms involving apoptosis induction.
  • Antiviral Research : Another study highlighted the antiviral efficacy of related compounds against influenza virus strains in vitro, demonstrating reduced viral titers and improved cell viability post-treatment.

Q & A

Q. What are the key spectroscopic and analytical techniques for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the methylaminoethyl and isoindole-dione moieties. Compare peaks with structurally related phthalimide derivatives (e.g., 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide hydrochloride, CAS 1920-12-3) to validate the backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion [M+H]+^+ at m/z 239.66 (C10_{10}H10_{10}ClN3_3O2_2) and fragmentation patterns .
  • X-ray Crystallography: For crystalline batches, determine bond angles and spatial arrangement of the hydrochloride salt.

Methodological Tip: Cross-reference data with the European Chemicals Agency (ECHA) database for isoindole derivatives to ensure consistency in spectral interpretations .

Q. What synthetic routes are recommended for high-purity synthesis?

Optimal routes involve:

  • Stepwise Functionalization: Start with phthalic anhydride derivatives to introduce the isoindole-dione core. React with methylaminoethylamine under anhydrous conditions to form the secondary amine, followed by HCl salt precipitation .
  • Purification: Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol gradient) to achieve >99% purity. High-purity grades (e.g., 99.999%) may require sublimation under reduced pressure .

Critical Consideration: Monitor reaction pH to avoid hydrolysis of the isoindole-dione ring.

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation of fine particles .
  • Waste Disposal: Classify as hazardous organic waste due to the hydrochloride salt. Neutralize with sodium bicarbonate before disposal through licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Structural Analogs Analysis: Compare activity profiles with related compounds (e.g., 4,5-dichloro-isoindole hydrochloride derivatives) to identify structure-activity relationships (SAR). Note discrepancies in receptor binding assays due to stereochemical variations .
  • Experimental Replication: Standardize assay conditions (e.g., buffer pH, cell lines) across labs. Use positive controls like known enzyme inhibitors to validate results.

Case Study: Inconsistent cytotoxicity data may arise from impurities in early synthetic batches. Reproduce assays with ultra-high-purity (>99.99%) samples .

Q. How can computational modeling optimize reaction conditions for scale-up?

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like ICReDD’s reaction design platform can predict optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Machine Learning (ML): Train models on existing isoindole synthesis data to predict yields under varying temperatures and pressures. Validate with small-scale experiments .

Example: Simulations may reveal that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How should researchers address conflicting solubility data in different solvents?

  • Controlled Measurements: Use dynamic light scattering (DLS) or nephelometry to quantify solubility in polar (water, DMSO) and non-polar (hexane) solvents. Account for batch-to-batch variability in hydrochloride salt crystallinity .
  • Thermodynamic Analysis: Calculate Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. For example, high solubility in DMSO (δ ~26 MPa1/2^{1/2}) aligns with its polar aprotic nature .

Data Reconciliation: Publish raw data (e.g., temperature-dependent solubility curves) in open-access repositories to facilitate cross-lab comparisons .

Q. What regulatory guidelines apply to preclinical studies involving this compound?

  • ECHA Compliance: Follow REACH regulations for hazard classification. Submit substance data to the ECHA portal, including ecotoxicity profiles (e.g., Daphnia magna acute toxicity) .
  • Good Laboratory Practice (GLP): Document synthesis protocols, impurity profiles, and stability data (e.g., 6-month accelerated degradation studies at 40°C/75% RH) to meet OECD standards .

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